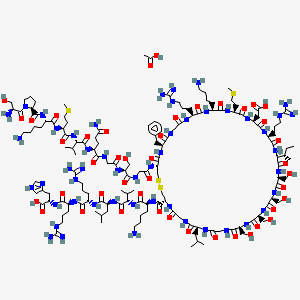![molecular formula C10H11N3OS B14034620 Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime](/img/structure/B14034620.png)
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are favored for their efficiency and ability to produce high yields . For instance, a common synthetic route involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar imidazo[1,2-a]pyridine scaffold and are known for their biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also feature an imidazo[1,2-a] scaffold and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
Acetaldehyde,(imidazo[1,2-a]pyridin-8-ylthio)-,o-methyloxime is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
(E)-2-imidazo[1,2-a]pyridin-8-ylsulfanyl-N-methoxyethanimine |
InChI |
InChI=1S/C10H11N3OS/c1-14-12-5-8-15-9-3-2-6-13-7-4-11-10(9)13/h2-7H,8H2,1H3/b12-5+ |
Clave InChI |
VYZRXSLIHPWGNL-LFYBBSHMSA-N |
SMILES isomérico |
CO/N=C/CSC1=CC=CN2C1=NC=C2 |
SMILES canónico |
CON=CCSC1=CC=CN2C1=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)



![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)



![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
